4,4-Dimethyl-1-pentene

説明

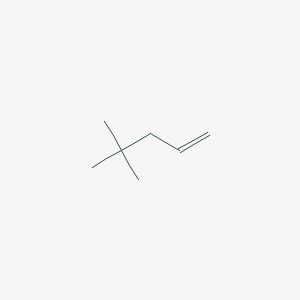

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4,4-dimethylpent-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14/c1-5-6-7(2,3)4/h5H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCNJIQZXOQYTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29252-76-4 | |

| Record name | 1-Pentene, 4,4-dimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29252-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6073235 | |

| Record name | 1-Pentene, 4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, colorless liquid; [Aldrich MSDS] | |

| Record name | 1-Pentene, 4,4-dimethyl- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10260 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

762-62-9, 62851-51-8 | |

| Record name | 4,4-Dimethyl-1-pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=762-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Dimethylpent-1-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neoheptaene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062851518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4-DIMETHYL-1-PENTENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73923 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pentene, 4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-dimethylpent-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 4,4 Dimethyl 1 Pentene

Isomerization Pathways and Transformations of 4,4-Dimethyl-1-pentene

The relocation of the double bond in this compound to form its more stable internal isomers, primarily 4,4-dimethyl-2-pentene, is a key transformation. This isomerization can be achieved through various catalytic methods, which involve either acid or transition metal catalysts.

Catalytic Isomerization of Related Alkenes

The isomerization of alkenes, a process involving the migration of a carbon-carbon double bond along a carbon skeleton, is a fundamental transformation in organic chemistry. researchgate.net This process is often driven by the thermodynamic stability of the resulting internal alkene over the terminal one. researchgate.net For this compound, the primary isomerization product is 4,4-dimethyl-2-pentene.

Acid catalysis is a common method for inducing the isomerization of alkenes. The general mechanism involves the protonation of the double bond to form a carbocation intermediate. msu.eduacs.org This is followed by the elimination of a proton from an adjacent carbon, leading to the formation of a new, more stable double bond. msu.eduacs.org In the case of this compound, protonation at the terminal carbon creates a secondary carbocation. A subsequent 1,2-hydride shift is not favorable due to the quaternary carbon, so deprotonation from the third carbon atom occurs to yield 4,4-dimethyl-2-pentene.

Solid acid catalysts, such as zeolites, are effective for this transformation. Studies on related heptene (B3026448) and dimethylpentene isomers using zeolite catalysts show that isomerization rates and selectivity can be influenced by the acid strength and the confinement within the catalyst's porous structure. berkeley.eduberkeley.eduescholarship.org Weaker acid sites have been found to preferentially catalyze β-scission (cracking) over isomerization, while the intrinsic isomerization selectivities are less sensitive to acid strength. berkeley.edu The reaction pathway is a kinetic cascade where alkene intermediates are formed and transformed on Brønsted acid sites. berkeley.edu

Transition metal complexes are also highly effective catalysts for alkene isomerization, often operating under milder conditions than acid catalysts. rsc.org These reactions typically proceed via one of two common mechanisms: the metal-hydride addition-elimination pathway or the π-allyl complex mechanism. researchgate.netoregonstate.edu

A specific example is the photoactivated isomerization of this compound using platinum(II) bis(acetylacetonato) [Pt(acac)₂] as a catalyst and a silane (B1218182), such as triethylsilane (Et₃SiH) or triphenylsilane (B1312308) (Ph₃SiH), as a cocatalyst. acs.org Irradiation of the reaction mixture leads to the conversion of this compound to 4,4-dimethyl-2-pentene. acs.org Research has shown that with Ph₃SiH as the cocatalyst, complete isomerization can be achieved after 20 minutes of irradiation, with no hydrosilylation side product being formed. acs.org In contrast, using Et₃SiH results in a slower isomerization rate and the formation of some hydrosilylation byproducts. acs.org

The following table summarizes the results of the photoisomerization of this compound with different silane cocatalysts.

| Cocatalyst | Molar Ratio (Alkene:Silane:Catalyst) | Irradiation Time (min) | Conversion of this compound | Product(s) |

| Et₃SiH | 1:2:10⁻⁴ | 20 (followed by 2h in dark) | High | 4,4-Dimethyl-2-pentene, Hydrosilylation product |

| Ph₃SiH | 1:1:10⁻⁴ | 20 | 100% | 4,4-Dimethyl-2-pentene |

Table based on data from photoisomerization studies. acs.org

The mechanism of acid-catalyzed double bond migration begins with the addition of a proton (H+) to the less substituted carbon of the double bond, following Markovnikov's rule, to generate the most stable carbocation intermediate. msu.edu For this compound, this results in a secondary carbocation at the C2 position. The positive charge makes the adjacent protons more acidic. A base (such as the conjugate base of the acid catalyst or a solvent molecule) can then abstract a proton from the C3 position. The electrons from the C-H bond then form a new π-bond between C2 and C3, resulting in the formation of the internal alkene, 4,4-dimethyl-2-pentene, and regeneration of the acid catalyst. acs.org

In transition metal-catalyzed systems, a common mechanism involves the reversible insertion of the alkene into a metal-hydride (M-H) bond. oregonstate.edu The metal hydride adds across the double bond. This is followed by a β-hydride elimination from an adjacent carbon, which reforms the alkene with the double bond in a new position and regenerates the metal-hydride catalyst. researchgate.netoregonstate.edu This stepwise migration of the double bond can proceed along the alkyl chain. acs.org

Transition Metal-Catalyzed Isomerization Systems

Conversion of Terminal to Internal Alkene Isomers

The conversion of this compound, a terminal alkene, to its more thermodynamically stable internal isomer, 4,4-dimethyl-2-pentene, is a well-documented process. acs.orgacs.org This transformation is a direct consequence of the isomerization pathways described above.

For example, the dehydration of 4,4-dimethyl-2-pentanol (B1594796) using an acid catalyst was found to yield a mixture of olefins containing approximately 82% of 4,4-dimethyl-2-pentene and 18% of this compound. acs.org This product distribution reflects the greater stability of the internal, more substituted alkene. Similarly, catalytic methods using zeolites or platinum complexes are employed to specifically shift the double bond from the terminal to the internal position. acs.org

Dehydration Reactions Utilizing this compound Precursors

One of the primary synthetic routes to this compound and its isomers is through the acid-catalyzed dehydration of precursor alcohols. cymitquimica.com The most common precursor is 4,4-dimethyl-2-pentanol. acs.orgacs.org

The dehydration of 4,4-dimethyl-2-pentanol (methylneopentylcarbinol) with an acid catalyst, such as sulfuric acid, primarily yields 4,4-dimethyl-2-pentene, with this compound as a minor product. acs.org The reaction proceeds via an E1 elimination mechanism, involving the formation of a secondary carbocation intermediate after protonation of the hydroxyl group and loss of water. The subsequent removal of a proton from an adjacent carbon atom forms the double bond. The Saytzeff (Zaitsev) rule predicts that the more substituted (internal) alkene will be the major product, which is consistent with experimental findings where 4,4-dimethyl-2-pentene is favored over this compound. acs.org

The table below shows the product distribution from the dehydration of 4,4-dimethyl-2-pentanol.

| Precursor | Catalyst | Product | Product Distribution (%) |

| 4,4-Dimethyl-2-pentanol | Acid (e.g., H₂SO₄) | 4,4-Dimethyl-2-pentene | ~82 |

| This compound | ~18 |

Table based on data from the dehydration of 4,4-dimethyl-2-pentanol. acs.org

Interestingly, this outcome is contrary to some expectations based on the behavior of the neopentyl group in other reactions, where it shows little tendency to participate in eliminations. acs.org However, in this case, the dehydration occurs mainly from the neopentyl side of the alcohol rather than from the methyl group, without any detectable rearrangement products. acs.org Dehydration of 4,4-dimethyl-3-pentanol has also been reported as a route to a mixture of 4,4-dimethyl-2-pentene and rearranged olefins. acs.org

Dehydration of Substituted Pentanols

The dehydration of alcohols is a fundamental and widely utilized method for the synthesis of alkenes. nih.govlibretexts.org This process involves the elimination of a water molecule from the alcohol, typically facilitated by an acid catalyst and heat. For the synthesis of this compound, relevant precursors include 4,4-dimethyl-2-pentanol and 4,4-dimethyl-3-pentanol.

The dehydration of 4,4-dimethyl-2-pentanol can be achieved using an acid catalyst such as sulfuric acid at elevated temperatures. smolecule.com This reaction proceeds through the protonation of the hydroxyl group, forming a good leaving group (water), which then departs to generate a carbocation intermediate. Subsequent elimination of a proton from an adjacent carbon atom leads to the formation of the alkene. Research has shown that the dehydration of 4,4-dimethyl-2-pentanol can yield a mixture of products, with 4,4-dimethyl-2-pentene often being the major product and this compound as a minor product. acs.org One study estimated an olefin mixture containing approximately 82% 4,4-dimethyl-2-pentene and 18% this compound. acs.org

Similarly, the dehydration of 4,4-dimethyl-3-pentanol using acid catalysts can also produce a mixture of alkenes. The product distribution is influenced by the reaction conditions and the stability of the resulting alkenes.

Optimization of Catalytic Systems in Dehydration Processes

The choice of catalyst and reaction conditions is crucial for optimizing the yield and selectivity of the desired alkene in alcohol dehydration reactions. While traditional methods often employ strong mineral acids like sulfuric acid, these can lead to side reactions and charring. libretexts.org Consequently, research has focused on developing more efficient and selective catalytic systems.

Various catalysts have been investigated for alcohol dehydration, including solid acid catalysts like aluminum oxide and zeolites, as well as metal triflates. libretexts.orgrsc.org For instance, passing ethanol (B145695) vapor over heated aluminum oxide powder is a method for producing ethene. libretexts.org Zirconia-based catalysts have been shown to convert secondary alcohols, including 4,4-dimethyl-2-pentanol, into corresponding ketones and alkenes, with hydrogen-pretreated zirconia exhibiting high selectivity for dehydration. evitachem.com

More recently, metal triflates such as hafnium triflate (Hf(OTf)₄) and iron triflate (Fe(OTf)₃) have emerged as highly active catalysts for the low-temperature dehydration of alcohols. rsc.org These catalysts can achieve high conversions and yields of alkenes under milder conditions than traditional methods. rsc.org The use of flow chemistry has also been shown to dramatically improve the yields of alkenes in catalytic dehydration processes. rsc.org

Table 1: Catalytic Systems for Alcohol Dehydration

| Catalyst System | Precursor Alcohol | Key Findings | Reference |

|---|---|---|---|

| Sulfuric Acid | 4,4-Dimethyl-2-pentanol | Yields a mixture of 4,4-dimethyl-2-pentene and this compound. | smolecule.comacs.org |

| Zirconia (hydrogen-pretreated) | 4,4-Dimethyl-2-pentanol | High selectivity for dehydration to alkenes. | evitachem.com |

| Hafnium triflate (Hf(OTf)₄) | 1-Hexanol, 2-Methyl-1-butanol | Excellent catalyst for low-temperature dehydration. | rsc.orgrsc.org |

| Iron triflate (Fe(OTf)₃) | 2-Octanol | Achieves high alkene yields at moderately elevated temperatures. | rsc.org |

| Bismuth(III) triflate (Bi(OTf)₃·xH₂O) | Tertiary alcohols | Powerful and selective catalyst for dehydration in apolar solvents. | nih.gov |

Dehydrogenation Strategies from Saturated Hydrocarbon Analogues

An alternative route to alkenes is the dehydrogenation of their corresponding saturated hydrocarbons. This method involves the removal of hydrogen from the alkane, typically at high temperatures and in the presence of a metal catalyst.

Catalytic Dehydrogenation of 4,4-Dimethylpentane

The industrial production of this compound can be achieved through the catalytic dehydrogenation of 4,4-dimethylpentane. smolecule.com This process typically utilizes metal catalysts such as platinum or palladium supported on a high-surface-area material. smolecule.com The reaction is carried out at high temperatures and pressures to facilitate the breaking of C-H bonds and the formation of the C=C double bond. smolecule.com

Recent advancements in catalysis have identified highly active and selective catalysts for alkane dehydrogenation. For example, a pincer-ligated iridium complex, (tBuPPP)Ir, has demonstrated high activity for the transfer dehydrogenation of n-alkanes, even at temperatures as low as 50°C when using this compound (referred to as TBP in the study) as a hydrogen acceptor. aub.edu.lbosti.gov This highlights the potential for developing more efficient and lower-temperature dehydrogenation processes.

Advanced Synthetic Routes for this compound and its Derivatives

Beyond traditional dehydration and dehydrogenation methods, advanced synthetic strategies offer alternative pathways to this compound and its derivatives. These include thermal decomposition and olefin metathesis.

Thermal Decomposition Pathways for Unsaturated Systems

Thermal decomposition, or thermolysis, is a chemical decomposition caused by heat. wikipedia.org In organic synthesis, the thermal decomposition of certain precursor molecules can lead to the formation of alkenes. One such method involves the thermal decomposition of di-t-butyl peresters derived from vicinal dicarboxylic acids, which yields alkenes in moderate amounts. rsc.org Another example is the radical halo-nitration of alkenes, which proceeds via the thermal decomposition of iron(III) nitrate (B79036) to generate nitrogen dioxide radicals. organic-chemistry.org The thermal decomposition of primary alkyl diacyl peroxides has also been studied, demonstrating the formation of alkenes as a disproportionation product. acs.org While not a direct mainstream route to this compound, these thermal decomposition pathways illustrate the broader principles of alkene synthesis from various functionalized precursors. It has also been noted that thermal reactions of alkenes with hydrogen-terminated silicon can be initiated by the catalytic decomposition of the hydrocarbons on the glass surface of the reaction vessel. acs.org

Olefin Metathesis Reactions with Early Transition Metal Catalysts

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments, catalyzed by transition metal complexes. caltech.edunih.govchim.it This methodology has broad applications in organic synthesis for the formation of new carbon-carbon double bonds. caltech.educaltech.edu

Cross-metathesis, an intermolecular reaction between two different alkenes, can be employed to synthesize specific target olefins. caltech.edu In the context of this compound, a related compound, neohexene (3,3-dimethyl-1-butene), is produced industrially via the cross-metathesis of 2,4,4-trimethyl-2-pentene (B94453) with ethene, using a tungsten oxide/silica and magnesium oxide catalyst system. ethz.ch While a direct synthesis of this compound via metathesis is not prominently documented, the principles of olefin metathesis suggest its potential as a synthetic route. For instance, the isomerization of this compound can be catalyzed by systems like Pd/C or zeolites to form other isomers. The development of highly active and functional group tolerant ruthenium-based catalysts, such as Grubbs' catalysts, has significantly expanded the scope of olefin metathesis. caltech.educhim.it

Multi-step Organic Synthesis Techniques for Complex Derivatives

The creation of complex derivatives of this compound often requires sophisticated multi-step synthetic sequences. These methods allow for the precise installation of functional groups and the construction of intricate carbon skeletons.

Aldol (B89426) Condensations in Derivatives Synthesis

The aldol condensation is a powerful carbon-carbon bond-forming reaction that can be employed in the synthesis of derivatives related to this compound. This reaction typically involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then be dehydrated to an α,β-unsaturated carbonyl compound.

For instance, the reaction of benzaldehyde (B42025) and diethyl ketone in a basic medium yields 1-phenyl-2-methyl-1-penten-3-one, a related enone structure. dergipark.org.tr This type of transformation highlights the utility of aldol-type reactions in constructing unsaturated ketone frameworks. The reaction between benzaldehyde and 3-pentanone, catalyzed by pyrrolidine, also produces 1-phenyl-2-methyl-1-penten-3-one. dergipark.org.tr

A key consideration in aldol reactions is the control of regioselectivity and stereoselectivity, which can often be achieved by careful choice of reactants, catalysts, and reaction conditions. libretexts.orgresearchgate.net

Grignard Reactions in Derivatives Synthesis

Grignard reagents are highly versatile nucleophiles used extensively in organic synthesis for the formation of carbon-carbon bonds. chemie-brunschwig.ch They react with a wide range of electrophiles, including aldehydes, ketones, and esters, to produce alcohols. masterorganicchemistry.commasterorganicchemistry.com

In the context of synthesizing derivatives related to this compound, Grignard reagents can be used to introduce alkyl or aryl groups. For example, the reaction of a Grignard reagent with a suitable ketone precursor could be a key step in constructing the carbon framework of a complex derivative. The addition of a Grignard reagent to an ester results in the formation of a tertiary alcohol, with the addition of two identical alkyl or aryl groups from the Grignard reagent. masterorganicchemistry.commasterorganicchemistry.com

A study on the reactions of methylmagnesium bromide with 4-bromo-2,4-dimethyl-1-pentene provides insight into the reactivity of related alkenyl halides with Grignard reagents. researchgate.net The preparation of 4,4'-dimethyl-1,1'-biphenyl can be achieved through the coupling of (4-methylphenyl)magnesium bromide, showcasing the use of Grignard reagents in forming biaryl linkages. orgsyn.org

It is important to note that Grignard reagents are strong bases and can be incompatible with acidic functional groups. Careful planning of the synthetic route is necessary to avoid undesired side reactions.

Cross-Coupling Methodologies for Functionalization

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. chemie-brunschwig.ch These reactions have revolutionized the synthesis of complex organic molecules.

Several types of cross-coupling reactions are particularly relevant for the functionalization of alkenes and their derivatives:

Heck Reaction: This reaction involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene. chemie-brunschwig.chchemie-brunschwig.ch It is a powerful method for the arylation or alkenylation of alkenes.

Suzuki Reaction: The Suzuki reaction utilizes a palladium catalyst to couple an organoboron compound with an organic halide or triflate. chemie-brunschwig.ch It is known for its mild reaction conditions and the low toxicity of the boron reagents.

Negishi Reaction: This reaction employs a palladium or nickel catalyst to couple an organozinc compound with an organic halide or triflate. chemie-brunschwig.chnih.gov Organozinc reagents offer a high degree of functional group tolerance. nih.gov

Stille Reaction: The Stille reaction involves the coupling of an organotin compound with an organic halide or triflate, catalyzed by palladium.

These methodologies allow for the introduction of a wide variety of functional groups onto an alkene backbone. For instance, iron-catalyzed cross-coupling of heteroatom-substituted olefins with electron-deficient olefins provides a route to highly functionalized C-C bonds. nih.gov Enantioselective cross-coupling reactions have also been developed, enabling the synthesis of chiral molecules. acs.org

Synthesis of Neopentylene-Tethered Diynes from Related Precursors

Neopentylene-tethered (NPT) 1,6-diynes are valuable building blocks in organic synthesis, particularly for reaction discovery and the synthesis of natural products containing gem-dimethylcyclopentane or -pentene ring fusions. acs.org The synthesis of these diynes often starts from readily available precursors like dimedone. acs.orgnih.gov

Ring-Opening Fragmentation Approaches

A powerful strategy for the synthesis of NPT 1,6-diynes involves the ring-opening fragmentation of cyclic precursors. acs.orgnih.gov Dimedone (5,5-dimethyl-1,3-cyclohexanedione) is a common starting material for this approach. acs.orgorgsyn.orgnih.gov

The general methodology involves the conversion of dimedone into a vinylogous acyl triflate, which then undergoes a ring-opening addition/fragmentation reaction. nih.govacs.org This fragmentation generates a β-keto ester with a tethered alkyne. acs.orgnih.gov Subsequent dehydration of the β-keto ester leads to the formation of the desired diyne system. acs.orgnih.gov For example, this method has been used to prepare 4,4-dimethyl-1,6-heptadiyne. acs.orgnih.gov

This approach offers a divergent route to various NPT 1,6-diynes, as the initial alkyne-tethered β-keto ester can be further modified before the final dehydration step. acs.org

Zard Fragmentation Chemistry

An alternative and complementary method for synthesizing NPT 1,6-diynes utilizes Zard fragmentation chemistry. acs.orgnih.gov This approach also starts from alkylated β-keto esters derived from precursors like dimedone. acs.org

The Zard fragmentation provides a route to monoalkylated NPT 1,6-diynes. acs.orgnih.gov This methodology is particularly useful for creating substituted diynes that can be employed in the synthesis of complex target molecules. acs.org The chemistry of xanthates, as developed in the Zard laboratory, allows for radical additions and ring closures, which are foundational to these fragmentation strategies. researchgate.net

Synthesis of Aminated Derivatives (e.g., 2,2-Dimethyl-4-pentene-1-amine)

The synthesis of aminated derivatives of this compound, such as 2,2-dimethyl-4-pentene-1-amine, is a key process for creating valuable intermediates in organic synthesis. taylorfrancis.com These aminated compounds serve as building blocks for more complex molecules, including those with potential applications in medicinal chemistry and as specialty chemicals.

One documented laboratory manual outlines a multi-step synthesis to produce 2,2-dimethyl-4-pentene-1-amine. taylorfrancis.compageplace.de This process is part of a broader series of experiments that also include the subsequent protection of the resulting amine and its use in aminofluorination reactions. taylorfrancis.com

A different synthetic approach involves the reaction of pivalaldehyde with (R)-tert-butyl sulfenamide (B3320178) to form an imine. This intermediate then reacts with a methyl Grignard reagent to produce an aminated compound with a specific stereochemistry. google.com The subsequent steps involve the removal of the protecting group under acidic conditions, followed by resolution and further purification to yield the target amine hydrochloride. google.com This method is noted for avoiding more expensive starting materials. google.com

Another patented method describes the preparation of branched alkyl-substituted anilines by reacting an aniline (B41778) with an alkyl-substituted-1-alkene, such as 4-methyl-1-pentene (B8377), in the presence of an aluminum alkyl catalyst. google.com While this produces a different class of aminated compounds, it demonstrates the broader utility of related alkenes in amination reactions.

The physical and chemical properties of the target compound, 2,2-dimethyl-4-pentene-1-amine, have been characterized. chemsynthesis.comchemspider.com

Table 1: Physical and Chemical Properties of 2,2-Dimethyl-4-pentene-1-amine

| Property | Value |

| Molecular Formula | C₇H₁₅N |

| Molecular Weight | 113.203 g/mol |

| Boiling Point | 67 °C (68 mmHg) |

| Data sourced from the Chemical Synthesis Database. chemsynthesis.com |

Reaction Mechanisms and Reactivity of 4,4 Dimethyl 1 Pentene

Atmospheric Oxidation Chemistry of 4,4-Dimethyl-1-pentene

The atmospheric oxidation of this compound is primarily initiated by its reaction with OH radicals. researchgate.netnih.gov This process leads to the formation of a variety of products through complex reaction pathways. researchgate.netnih.gov

OH Radical-Initiated Degradation Pathways

The degradation of this compound in the atmosphere, commenced by OH radicals, proceeds predominantly through the addition of the OH radical to the double bond, a process that is significantly more favorable than hydrogen abstraction. acs.org

Experimental and theoretical studies have identified 3,3-dimethylbutanal and formaldehyde (B43269) (HC(O)H) as the major products of the OH radical-initiated oxidation of this compound. researchgate.netnih.gov In studies conducted at 296 ± 2 K and atmospheric pressure, the formation yield of 3,3-dimethylbutanal was quantified to be 59 ± 6%. researchgate.netnih.govacs.org Other identified products include acrolein and 4,4-dimethyl-2-pentenal (B14167255), with formation yields of 2.7 ± 0.5% and 3.4 ± 0.6%, respectively. researchgate.netnih.govacs.org These latter products are understood to arise from the abstraction of a hydrogen atom. researchgate.netnih.govacs.org

Further analysis using direct air sampling atmospheric pressure ionization mass spectrometry has revealed the presence of other products, including a dihydroxycarbonyl, hydroxynitrates, and a dihydroxynitrate. nih.govacs.org The summed yield for hydroxynitrates was tentatively identified to be approximately 15%. researchgate.netnih.govacs.org

Table 1: Quantified Products from the OH Radical-Initiated Oxidation of this compound

| Product | Chemical Formula | Formation Yield (%) |

| 3,3-Dimethylbutanal | (CH₃)₃CCH₂CHO | 59 ± 6 |

| Acrolein | CH₂=CHCHO | 2.7 ± 0.5 |

| 4,4-Dimethyl-2-pentenal | (CH₃)₃CCH=CHCHO | 3.4 ± 0.6 |

| Hydroxynitrates | (CH₃)₃CCH₂(OH)CH₂ONO₂ and/or (CH₃)₃CCH₂(ONO₂)CH₂OH | ~15 |

Following the initial addition of the OH radical to the this compound molecule, molecular oxygen (O₂) plays a crucial role in the subsequent propagation of the radical chain reactions. The resulting hydroxyalkyl radical rapidly reacts with O₂ to form a β-hydroxy peroxy radical. researchgate.net This peroxy radical is a key intermediate that can then react further, for instance with nitric oxide (NO), to form β-hydroxy nitrates or undergo other transformations leading to the final observed products like 3,3-dimethylbutanal and formaldehyde. researchgate.netnih.govresearchgate.net Theoretical calculations confirm that in the presence of O₂, the degradation pathway leading to 3,3-dimethylbutanal and formaldehyde is dominant. researchgate.netnih.gov

Theoretical studies indicate that the formation of minor product conformers, such as epoxides and enols, is expected to be minimal. researchgate.netnih.gov This is attributed to the high energy barriers associated with the isomerization pathways required to form these compounds. researchgate.netnih.gov

Role of Molecular Oxygen in Radical Reaction Propagation

Kinetic Studies of OH Radical Addition to this compound

Kinetic studies provide essential data on the rate at which the atmospheric oxidation of this compound occurs.

The rate constant for the reaction of OH radicals with this compound has been investigated over a range of temperatures. A relative rate method at 296 ± 2 K determined the rate constant to be 2.41 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. researchgate.netnih.govacs.org Theoretical calculations using conventional transition state theory have been performed over a temperature range of 220-500 K. researchgate.netnih.gov These calculations yielded a rate constant of 2.20 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K, which is in close agreement with the experimental value. researchgate.netnih.gov

The temperature dependence of the rate constant was found to exhibit a weak non-Arrhenius behavior over this temperature range. researchgate.netnih.gov The computed expression for the rate constant is given by the equation: k(T) = 1.22 × 10⁻¹² × exp(880/T) cm³ molecule⁻¹ s⁻¹ researchgate.net

Table 2: Temperature Dependence of the Rate Constant for the Reaction of OH with this compound

| Temperature (K) | Calculated Rate Constant (cm³ molecule⁻¹ s⁻¹) |

| 220 | 3.58 × 10⁻¹¹ |

| 250 | 3.07 × 10⁻¹¹ |

| 298 | 2.20 × 10⁻¹¹ |

| 350 | 1.63 × 10⁻¹¹ |

| 400 | 1.29 × 10⁻¹¹ |

| 500 | 9.09 × 10⁻¹² |

Investigation of Non-Arrhenius Behavior in Reaction Kinetics

Theoretical investigations into the atmospheric oxidation of this compound (DMP441) initiated by the hydroxyl (OH) radical have demonstrated non-Arrhenius behavior in its reaction kinetics. researchgate.netnih.gov The rate constant for the initial addition channels of the reaction between the OH radical and DMP441 was calculated over a temperature range of 220-500 K using conventional transition state theory. researchgate.netnih.gov

k (OH+DMP441) = 1.22 × 10⁻¹² × exp(880/T) cm³ molecule⁻¹ s⁻¹ researchgate.netnih.gov

This expression deviates from the simple Arrhenius equation, where the pre-exponential factor is typically considered temperature-independent and the exponential term dictates a linear relationship between ln(k) and 1/T. The presence of a positive term in the exponential (880/T) signifies that the rate constant decreases as temperature increases, a characteristic of reactions with no or a very small energy barrier and a complex temperature-dependent pre-exponential factor. At 298 K, the calculated total rate constant is 2.20 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, which shows excellent agreement with experimental values. researchgate.netnih.gov

Table 1: Calculated Rate Constants for the Reaction of OH with this compound at Various Temperatures

This table illustrates the non-Arrhenius behavior, where the rate of reaction decreases as temperature increases.

| Temperature (K) | Calculated Rate Constant (cm³ molecule⁻¹ s⁻¹) |

| 220 | 2.70 x 10⁻¹¹ |

| 298 | 2.20 x 10⁻¹¹ |

| 400 | 1.81 x 10⁻¹¹ |

| 500 | 1.60 x 10⁻¹¹ |

Comparative Mechanistic Analysis of Addition Versus H-Abstraction Channels

In the reaction initiated by the hydroxyl radical, this compound can theoretically react via two primary pathways: electrophilic addition of the OH radical to the carbon-carbon double bond or hydrogen abstraction from one of the C-H bonds. Theoretical calculations have been employed to compare the significance of these competing channels.

The results of these studies show conclusively that the addition channels are the most dominant reaction pathways. researchgate.net The H-abstraction channels, where the OH radical would remove a hydrogen atom from the alkyl portion of the molecule, are considered negligible under the studied conditions. researchgate.net This high regioselectivity is attributed to the electron-rich nature of the π-bond in the double bond, which makes it a highly favorable site for attack by the electrophilic OH radical. The major products identified from this reaction, such as 3,3-dimethylbutanal and formaldehyde (HC(O)H), are consistent with a mechanism initiated by OH addition to the double bond. researchgate.netnih.gov

Construction of Rate Rules for H-Migration Reactions

Following the initial addition of OH to this compound and subsequent reaction with molecular oxygen (O₂), hydroxyalkylperoxy radicals are formed. researchgate.net These intermediates can undergo intramolecular hydrogen migration (H-migration) reactions, which are crucial steps in atmospheric and combustion chemistry. researchgate.netresearchgate.net The construction of reliable rate rules for these H-migration reactions is essential for developing accurate kinetic models. researchgate.netnih.gov

The general methodology for constructing these rate rules involves several steps:

Classification : H-migration reactions are categorized into classes based on the size of the transition state ring (e.g., 1,4-H, 1,5-H, 1,6-H migration). researchgate.netmdpi.com

Sub-classification : To improve accuracy, these classes are further divided into subclasses based on the type of carbon atom from which the hydrogen is transferred (primary, secondary, or tertiary). nih.gov

Calculation and Averaging : High-pressure limit rate constants are calculated for representative reactions within each subclass using quantum chemistry methods. researchgate.netnih.gov Rate rules are then established by averaging these calculated rate constants. nih.gov

In the specific case of the hydroxyalkylperoxy radicals derived from this compound, theoretical studies have calculated the energy barriers for various H-migration pathways. researchgate.netresearchgate.net For instance, the energy barrier for a 1,4-H migration in a (CH₃)₃CCH₂C(OO·)HCH₂(OH) radical was calculated to be approximately 29.87 kcal mol⁻¹. researchgate.net While specific rate constants for these particular reactions were not reported in the available literature, the calculation of their energy barriers is a critical first step. researchgate.netresearchgate.net The development of comprehensive rate rules for such reactions remains significant for the automatic generation of combustion mechanisms for alkenes. researchgate.net

Reactions with Organometallic Reactive Intermediates

Scavenging Kinetics of Organogermanium Species (e.g., Diphenylgermylene) by this compound

This compound acts as an effective scavenger for certain organometallic reactive intermediates. Laser flash photolysis studies have investigated the reactivity of diphenylgermylene (Ph₂Ge) with this compound in hexane (B92381) solution. acs.org The kinetic analysis reveals a distinct behavior where the scavenging reaction is rapid but reversible. acs.org

The reaction between diphenylgermylene and this compound is characterized by a high forward rate constant but also a significant reverse reaction, leading to an equilibrium. acs.org This contrasts with irreversible scavenging observed for other species. acs.org

Table 2: Scavenging Kinetics of Diphenylgermylene by this compound

Data obtained from laser flash photolysis studies in hexane at 23 °C. acs.org

| Parameter | Value |

| Scavenging Rate Constant (k_Q) | 3−6 × 10⁹ M⁻¹s⁻¹ |

| Equilibrium Constant (K_eq) | 2500 – ca. 20,000 M⁻¹ |

The reactivity of other organogermanium species, such as the dimethylgermylene-THF complex (GeMe₂-THF), with this compound has also been examined, indicating that this alkene is a common substrate for studying the kinetics of germylene reactions. researchgate.net

Formation and Characterization of Transient Organometallic Intermediates (e.g., Germanocycles)

The reaction of diphenylgermylene with this compound proceeds through the formation of a transient intermediate species. acs.org This transient is characterized by a long lifetime and a UV absorption spectrum with a maximum below 290 nm. acs.org

Based on its spectral properties and lifetime, this intermediate has been tentatively assigned the structure of a three-membered germanocycle (a germacyclopropane derivative). acs.org This cyclic species is formed by the addition of the germylene across the double bond of the alkene. acs.org The reversibility of the reaction suggests that this germanocycle can undergo ring-opening to regenerate the initial reactants, diphenylgermylene and this compound. acs.org

Electrophilic and Nucleophilic Reactions of the Double Bond in this compound

The primary site of reactivity in this compound is the carbon-carbon double bond. Its electron-rich nature, due to the presence of pi (π) electrons, makes it inherently nucleophilic, and thus susceptible to attack by electrophiles. cymitquimica.comlibretexts.org

Electrophilic Reactions: The most characteristic reaction of this compound is electrophilic addition. cymitquimica.com In this two-step mechanism, an electrophile is first attacked by the π electrons of the double bond. libretexts.org

Step 1 (Electrophilic Attack): The alkene's double bond acts as a nucleophile, attacking an electrophile (e.g., the H in H-Br). This breaks the π bond and forms a new carbon-hydrogen sigma bond. This step results in the formation of a carbocation intermediate on the more substituted carbon of the original double bond, following Markovnikov's rule. libretexts.orgmsu.edu

Step 2 (Nucleophilic Attack): A nucleophile (e.g., the bromide anion, Br⁻) then attacks the positively charged carbocation, forming a new carbon-bromine sigma bond and yielding the final addition product. libretexts.org

A significant feature in the reactions of this compound is the potential for carbocation rearrangement. The initially formed secondary carbocation can undergo a 1,2-hydride or 1,2-methyl shift to form a more stable tertiary carbocation. This behavior is well-documented for structurally similar alkenes, such as the addition of HCl to 3,3-dimethyl-1-butene (B1661986), which yields a rearranged product. msu.edu This propensity for rearrangement is a key indicator of a carbocation-mediated mechanism. msu.edu

Nucleophilic Reactions: Direct nucleophilic attack on the electron-rich double bond of this compound is generally unfavorable. Alkenes are nucleophiles themselves and tend to repel other electron-rich species. libretexts.org Therefore, the double bond does not typically react with nucleophiles directly.

General Mechanisms of Alkene Addition Reactions

Protonation and Formation of Carbocation Intermediates

In the presence of a protic acid, such as a hydrogen halide (HX), the reaction is initiated by the protonation of the double bond. The π electrons of the alkene attack the hydrogen atom of the acid, leading to the formation of a carbocation intermediate and a halide anion. masterorganicchemistry.com The stability of the resulting carbocation is a crucial factor in determining the reaction's regioselectivity. Carbocations are stabilized by electron-donating groups, such as alkyl groups, through hyperconjugation and inductive effects. The order of carbocation stability is tertiary (3°) > secondary (2°) > primary (1°). msu.edu

For this compound, protonation can theoretically lead to two different carbocations. However, the formation of the more substituted (and therefore more stable) secondary carbocation at the C2 position is favored over the formation of the less stable primary carbocation at the C1 position. msu.edu

A notable characteristic of reactions involving this compound is the potential for carbocation rearrangement. msu.edu The initially formed secondary carbocation can undergo a 1,2-hydride or 1,2-methyl shift to form a more stable tertiary carbocation. For instance, in the addition of HCl to the structurally similar 3,3-dimethyl-1-butene, the initially formed secondary carbocation rearranges to a more stable tertiary carbocation via a methyl shift, leading to an unexpected product. msu.edu This propensity for rearrangement is a key feature of the reactivity of alkenes that can form carbocations adjacent to highly substituted carbons. masterorganicchemistry.commsu.edu

Stereochemical Outcomes in Addition Processes

The stereochemistry of addition reactions to alkenes depends on the reaction mechanism. Reactions that proceed through a planar carbocation intermediate, such as the addition of hydrogen halides, are generally not stereoselective. masterorganicchemistry.com The nucleophile (e.g., a halide ion) can attack the planar carbocation from either face with equal probability, leading to a racemic mixture of enantiomers if a new chiral center is formed. msu.edulibretexts.org

In contrast, some addition reactions can be stereospecific. For example, the halogenation of alkenes with Br₂ or Cl₂ often proceeds through a cyclic halonium ion intermediate. libretexts.org This intermediate is then attacked by the halide ion from the side opposite to the ring (anti-addition), resulting in a specific stereochemical outcome. libretexts.orgmnstate.edu For a cis-alkene, this leads to a racemic mixture of enantiomers, while a trans-alkene yields a meso compound. msu.edu

Halogenation and Hydrohalogenation Reaction Pathways

Hydrohalogenation involves the addition of hydrogen halides (like HBr or HCl) across the double bond. masterorganicchemistry.com The reaction with this compound follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that has the greater number of hydrogen atoms (C1), and the halogen atom adds to the more substituted carbon (C2). pearson.com This regioselectivity is due to the formation of the more stable secondary carbocation intermediate. masterorganicchemistry.com However, as mentioned, this secondary carbocation is prone to rearrangement to a more stable tertiary carbocation, which can lead to a mixture of products. msu.edu In the presence of peroxides, the addition of HBr can proceed via a free-radical mechanism, leading to an anti-Markovnikov product where the bromine atom adds to the less substituted carbon. masterorganicchemistry.com

Halogenation is the addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond to form vicinal dihalides. libretexts.org This reaction typically proceeds with anti-stereochemistry due to the formation of a bridged halonium ion intermediate. libretexts.orgmnstate.edu

Oxidation Reactions and Resulting Product Distributions (e.g., Alcohols, Ketones, Carboxylic Acids)

The double bond of this compound can be cleaved or functionalized by various oxidizing agents. The products formed depend on the specific reagent and reaction conditions.

Oxidation to Aldehydes: Oxidation with chromyl chloride (CrO₂Cl₂) can convert 2,2-disubstituted-1-alkenes like this compound into aldehydes. orgsyn.org

Oxidation to Alcohols, Ketones, and Carboxylic Acids: Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can lead to a variety of products including alcohols, ketones, or carboxylic acids. smolecule.com For instance, oxidation with chromic acid has been shown to yield 4,4-dimethyl-2-neopentylpentanoic acid. orgsyn.org

Atmospheric Oxidation: In the atmosphere, this compound can react with hydroxyl (OH) radicals. researchgate.netresearchgate.netnih.gov This reaction is primarily initiated by the addition of the OH radical to the double bond. researchgate.netacs.org The major products identified from this reaction include 3,3-dimethylbutanal and formaldehyde (HC(O)H). researchgate.netresearchgate.netnih.govnih.gov Minor products can include epoxides, acrolein, and 4,4-dimethyl-2-pentenal. researchgate.netresearchgate.netnih.gov

Reduction Reactions including Hydrogenation

Reduction of this compound typically involves catalytic hydrogenation. cymitquimica.com In this process, hydrogen gas (H₂) is added across the double bond in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). masterorganicchemistry.com This reaction converts the alkene into the corresponding alkane, 4,4-dimethylpentane. The reaction is a syn-addition, meaning both hydrogen atoms add to the same face of the double bond, as they are delivered from the surface of the catalyst. masterorganicchemistry.comlibretexts.org The hydrogenation of alkenes is an exothermic process. masterorganicchemistry.com

Influence of Steric and Electronic Factors on the Reactivity of the Alkene Moiety

The reactivity of the alkene moiety in this compound is influenced by both steric and electronic factors.

Electronic Factors: The presence of alkyl groups, which are electron-donating, increases the electron density of the double bond. This enhances its nucleophilicity and makes it more reactive towards electrophiles. msu.edu However, electron-withdrawing groups near the double bond would decrease its reactivity. nih.gov

Steric Factors: The bulky tert-butyl group [(CH₃)₃C-] at the C4 position creates significant steric hindrance around the double bond. nih.gov This steric bulk can influence the regioselectivity of addition reactions by hindering the approach of reagents to the more substituted end of the double bond. In some cases, steric effects can favor the formation of terminal addition products. For example, in ozonolysis reactions, steric hindrance from bulky groups around the double bond has been shown to affect the reaction rate. nih.gov The interplay between steric and electronic effects can also influence the outcomes of polymerization reactions involving related alkenes. acs.org

Homopolymerization of Methyl-Substituted Pentenes

The homopolymerization of 4-methyl-1-pentene (B8377) (4M1P) is the primary method for producing PMP. This process has been extensively researched, leading to the development of various catalytic systems that influence the polymer's properties. nih.gov PMP is a semi-crystalline polymer known for its low density, high melting point of approximately 235°C, excellent gas permeability, and optical transparency.

Cationic polymerization of 4-methyl-1-pentene can be initiated using catalysts such as aluminum trichloride (B1173362) (AlCl₃). researchgate.net This method, however, can lead to extensive isomerization reactions occurring concurrently with polymerization. These isomerizations result in a complex polymer microstructure containing various repeating units. A study of the cationic polymerization of 4-methyl-1-pentene revealed the presence of five distinct structural units within the polymer chain. researchgate.net The relative abundance of these units is influenced by the polymerization temperature.

The cationic polymerization process can yield polymers with a range of properties. For instance, polymers with number average molecular weights (Mn) up to 5,000, produced using an AlCl₃ catalyst, are described as tacky oils. The resulting polymer microstructure from cationic polymerization is generally amorphous.

Coordination polymerization is the principal method for synthesizing high-performance, isotactic poly(4-methyl-1-pentene). mdpi.com This process relies on various catalyst systems that allow for precise control over the polymer's stereochemistry and, consequently, its physical and mechanical properties. nih.gov The major classes of catalysts employed for this purpose include Ziegler-Natta, metallocene, post-metallocene, and late-transition metal catalysts. nih.govmdpi.com

Ziegler-Natta (Z-N) catalysts were the first systems used for the synthesis of isotactic PMP. mdpi.com The pioneering work by Natta in 1955 demonstrated the feasibility of producing PMP using a Z-N catalyst. mdpi.com These catalysts, typically based on titanium tetrachloride (TiCl₄) and an aluminum alkyl co-catalyst, are highly effective in producing crystalline, isotactic PMP. nih.govnih.gov Supported titanium-based Z-N catalysts are commonly used in industrial production to create both homopolymers and copolymers of 4M1P. nih.gov

The performance of Z-N catalysts can be influenced by various factors, including the specific catalyst components and the presence of electron donors. Modern Z-N catalysts, often supported on magnesium chloride (MgCl₂), exhibit high activity and stereospecificity. The use of certain Z-N systems can lead to extremely high isotacticity in the resulting poly(α-olefins). researchgate.net

| Catalyst System | Polymerization Conditions | Activity | Polymer Properties |

|---|---|---|---|

| α-TiCl₃-Al(C₂H₅)₂Cl | Bulk system, 30-60°C | First-order with respect to monomer and TiCl₃ | Viscosity decreases with increasing temperature and TiCl₃ concentration |

| M(acac)₃–AlEt₂Br (M=Cr, Mn, Fe, Co) | Benzene (B151609), 40°C | Order with respect to catalyst is 0.5 | Isomerized polymeric structures |

Metallocene catalysts, characterized by their single-site nature, offer more precise control over the polymer's molecular weight distribution, leading to polymers with narrower polydispersity indices (PDI) compared to those produced with multi-site Z-N catalysts. mdpi.comnih.gov These catalysts consist of a transition metal, such as zirconium or hafnium, sandwiched between two cyclopentadienyl-type ligands. The structure of the metallocene catalyst, particularly its symmetry, plays a crucial role in determining the tacticity of the resulting polymer. nih.gov

Isospecific Metallocenes: Catalysts with C₂ symmetry, such as rac-ethylenebis(1-indenyl)zirconium dichloride (rac-EBIZrCl₂), are used to produce isotactic PMP. nih.gov

Syndiospecific Metallocenes: Cₛ-symmetric catalysts, like diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride, can yield syndiotactic PMP. nih.gov

Post-metallocene catalysts represent a further evolution, offering enhanced performance, particularly in producing highly isotactic polymers. mdpi.comwikipedia.org These catalysts often feature chelating ligands and can be based on various transition metals. wikipedia.org Hafnium-based post-metallocene catalysts have shown remarkable performance in the polymerization of 4M1P, yielding highly isotactic PMP with narrow molecular weight distributions. mdpi.com For example, [OSSO]-type hafnium catalysts can produce PMP with isotacticity greater than 95%. mdpi.com

| Catalyst System | Symmetry | Activity (g·mol⁻¹·h⁻¹) | Polymer Properties |

|---|---|---|---|

| rac-EBIZrCl₂/MAO | C₂ (Isospecific) | - | Isotactic PMP |

| Ph₂C(Cp)(Flu)ZrCl₂/MAO | Cₛ (Syndiospecific) | - | Syndiotactic PMP |

| [OSSO]-type Hafnium catalyst | - | - | Highly isotactic PMP ([mmmm] > 95%), narrow MWD (<2.1) |

| C₁-symmetric catalyst 6f | C₁ | up to 4.38 × 10⁶ | High isotacticity, Mw up to 1.7 × 10⁵ g·mol⁻¹, narrow MWD (≤2.2) |

Late-transition metal catalysts, particularly those based on nickel and palladium with α-diimine ligands, have emerged as effective systems for 4M1P polymerization. mdpi.comresearchgate.net These catalysts can exhibit high activity and produce high molecular weight PMP. researchgate.net A unique feature of some late-transition metal catalysts is their ability to undergo "chain-walking" polymerization. This process can lead to the formation of branched polymer structures, resulting in amorphous, elastomeric PMP with a low glass transition temperature. mdpi.com The introduction of bulky substituents on the catalyst's ligands can suppress chain transfer reactions, facilitating the production of high molecular weight polyolefins. researchgate.net

The kinetics of 4-methyl-1-pentene polymerization are highly dependent on the catalyst system and reaction conditions.

An in-depth examination of the polymerization and copolymerization behavior of analogues of this compound reveals complex relationships between catalysts, monomers, and reaction conditions. This article focuses on the chemical kinetics, stereochemical control, and copolymerization characteristics of key analogues, primarily 4-methyl-1-pentene and 3-methyl-1-pentene.

Polymerization Chemistry and Catalysis Involving 4,4 Dimethyl 1 Pentene Analogues

Copolymerization Studies with this compound Analogues

Performance of Specific Catalyst Classes in Copolymerization (e.g., CpA Catalysts)

Constrained-geometry catalysts (CpA), a class of ansa-metallocene complexes, have been systematically studied for the copolymerization of ethylene with 4-methyl-1-pentene (4M1P). acs.org These catalysts, characterized by a monocyclopentadienylamido ligand structure, exhibit distinct behaviors compared to traditional bis(cyclopentadienyl) metallocene (Cp2M) systems.

In the copolymerization of ethylene and 4M1P, CpA catalysts generally demonstrate higher catalytic activity, superior incorporation of the bulky 4M1P comonomer, and yield polymers with higher molecular weights than comparable Cp2M catalysts. acs.org For instance, the catalyst precursor [η5:η1-(2,3-Me2Benz[e]Ind)SiMe2NtBu]TiCl2 (I), when activated with methylaluminoxane (B55162) (MAO), shows enhanced copolymerization activity and excellent incorporation of 4M1P into the polyethylene (B3416737) chain. acs.orgacs.org

The performance is highly dependent on the ligand framework and the metal center. For example, in the homopolymerization of 4M1P, the open and accessible nature of CpA catalysts does not necessarily lead to higher activity compared to Cp2M systems and can result in lower stereospecificity. acs.org However, for copolymerization with ethylene, the CpA structure is advantageous. The ligand's substitution pattern significantly influences regioselectivity, productivity, and the resulting polymer's microstructure. acs.orgacs.org Copolymers derived from the [η5:η1-(Flu)SiMe2NtBu]TiCl2 catalyst, for example, show a strong tendency towards an alternating distribution of monomers. acs.org

| Catalyst | Productivity (kg polymer / (mol Metal·mol Monomer·h)) | Molecular Weight (Mw) | Mw/Mn | Melting Temp. (Tm) (°C) |

|---|---|---|---|---|

| [η5:η1-(2,3-Me2Benz[e]Ind)SiMe2NtBu]TiCl2 (I) | 1.0 | 19,300 | 2.5 | 210.0 |

| [η5:η1-(Ind)SiMe2NtBu]TiCl2 (II) | 1.5 | 11,400 | 2.6 | 217.5 |

| [η5:η1-(Me4C5)SiMe2NtBu]TiCl2 (IV) | 1.8 | 38,400 | 2.3 | 220.3 |

Control of Comonomer Incorporation and Polymer Molecular Weight

The ability to control comonomer incorporation and polymer molecular weight is essential for tailoring the final properties of the copolymer. With CpA catalysts, these parameters are heavily influenced by the catalyst's structure and the reaction conditions. acs.org

The ligand substitution pattern is a primary determinant of comonomer incorporation. A systematic study comparing different CpA catalysts demonstrated that the [η5:η1-(2,3-Me2Benz[e]Ind)SiMe2NtBu]TiCl2 (I) catalyst provided excellent incorporation of 4M1P. acs.orgacs.org In contrast, copolymers produced with [η5:η1-(Me4C5)SiMe2NtBu]TiCl2 (IV) showed small clustered sequences of the comonomer, while those from [η5:η1-(Flu)SiMe2NtBu]TiCl2 (VI) had a more alternating structure. acs.org This highlights the precise control over polymer microstructure achievable through rational catalyst design.

Polymer molecular weight can also be managed. For CpA titanium complexes, a higher reaction temperature can significantly enhance catalyst activity and, consequently, can influence molecular weight. acs.org Furthermore, the use of hydrogen during polymerization is a well-established method for controlling the molecular weight of polyolefins, allowing for the production of polymers with a wide range of molecular weights. google.com The molecular weight of the copolymer is often lower than that of the homopolymer, as the comonomer can influence not only the propagation rate but also chain transfer reactions. mdpi.com

Kinetic Resolution in Polymerization of Chiral Alpha-Olefins

Kinetic resolution via polymerization is a powerful technique for separating racemic mixtures of chiral monomers. This process relies on catalysts that can selectively polymerize one enantiomer at a much faster rate than the other.

Application of Optically Active Ansa-Zirconocene Polymerization Catalysts

Enantiomerically pure, C1-symmetric ansa-zirconocene catalysts have been successfully synthesized and employed for the polymerization of bulky, racemic α-olefins, including those with substitution at the 3- and 4-positions. nih.govacs.org These single-site catalysts, when activated with a cocatalyst like methylaluminoxane (MAO), exhibit high activity. nih.govacs.org

A notable example is the use of catalysts like {1,2-(SiMe2)2(η5-C5H-3,5-(CHMe2)2)(η5-C5H3)}ZrCl2 for the copolymerization of racemic α-olefins with ethylene and propylene (B89431). researchgate.net The optically pure nature of these catalysts allows them to distinguish between the enantiomers of the chiral monomer. nih.govacs.org This leads to a kinetic resolution where the polymer becomes enriched with the faster-reacting enantiomer, while the unreacted monomer becomes enriched in the slower-reacting enantiomer, facilitating their separation. nih.govacs.org

Enantiomeric Separation and Selectivity Enhancement in Polymerization

The efficiency of the kinetic resolution is described by the selectivity factor (s), which is the ratio of the polymerization rate constants for the faster- and slower-reacting enantiomers (s = k_faster / k_slower). While partial kinetic resolution (s ≈ 2) is achieved for many olefins, high levels of separation (s > 15) have been observed in specific cases, such as the polymerization of 3,4-dimethyl-1-pentene. nih.govacs.orgacs.org

Oligomerization Reactions Leading to Substituted Alkenes

Selective oligomerization of simple olefins like propylene provides a direct route to more complex and valuable α-olefins, which can then be used as comonomers in polymerization.

Selective Propylene Oligomerization to 4-methyl-1-pentene

4-methyl-1-pentene (4M1P) is a valuable branched α-olefin used to produce copolymers with desirable thermal and optical properties. acs.org A highly selective method for its synthesis involves the dimerization of propylene. Hafnocene-based catalysts have shown particular promise in this area. acs.orgnih.gov

A series of hafnocene complexes, (η5-C5Me4R1)(η5-C5Me4R2)HfCl2, activated with MAO or [Ph3C][B(C6F5)4]/Al(iBu)3, can catalyze the dimerization of propylene to 4M1P with selectivities as high as 61.6 wt %. acs.orgnih.gov The proposed mechanism involves the repeated 1,2-insertion of propylene into the hafnocene methyl cation, followed by a selective β-methyl elimination step to yield 4M1P. acs.orgnih.gov

The selectivity of this process is highly dependent on the substituents on the cyclopentadienyl (B1206354) ligands of the hafnocene catalyst, as well as reaction conditions like pressure and temperature. acs.orgnih.gov For example, the highest selectivity was achieved with the (η5-C5Me4iBu)2HfCl2 catalyst. acs.orgnih.gov Zirconium-based catalysts have also been explored, though they may lead to a mixture of different oligomers. sioc-journal.cn

| Catalyst Precursor | Substituents [R¹, R²] | Selectivity for 4M1P (wt %) |

|---|---|---|

| (η⁵-C₅Me₄H)₂HfCl₂ (1) | [H, H] | Polymerizes propylene |

| (η⁵-C₅Me₄Me)(η⁵-C₅Me₄H)HfCl₂ (2) | [Me, H] | 23.9 - 61.6 |

| (η⁵-C₅Me₄Et)(η⁵-C₅Me₄Me)HfCl₂ (4) | [Et, Me] | 23.9 - 61.6 |

| (η⁵-C₅Me₄ⁱBu)₂HfCl₂ (12) | [ⁱBu, ⁱBu] | Highest selectivity |

Mechanistic Pathways of Beta-Methyl Transfer in Oligomerization

The formation of specific branched olefins during the oligomerization of lower alkenes, such as propylene, is often governed by distinct mechanistic pathways, with beta-methyl transfer being a crucial chain termination step. In the context of producing analogues of this compound, particularly its isomer 4-methyl-1-pentene, the mechanism involving beta-methyl elimination from a growing polymer chain is of significant interest.

The process is prominently observed in propylene oligomerization catalyzed by specific metallocene catalysts, such as certain hafnocene complexes. nih.govacs.org The generally accepted mechanism for the formation of 4-methyl-1-pentene begins with the repeated 1,2-insertion of propylene molecules into a metal-alkyl bond, typically a metal-methyl cation. nih.govacs.org This propagation step extends the alkyl chain. The chain growth is then terminated by a selective beta-methyl elimination (also referred to as β-methyl transfer). nih.govacs.org This process involves the transfer of a methyl group from the growing polymer chain to the metal center, leading to the release of the final olefin product. hhu.de

For instance, in studies using hafnocene catalysts activated with methylaluminoxane (MAO) or other co-catalysts, the formation of 4-methyl-1-pentene is proposed to occur after two successive 1,2-insertions of propylene into the hafnocene methyl cation. nih.gov This is followed by the selective beta-methyl elimination from the resulting 2,4-dimethylpentyl group attached to the metal center. nih.gov The rate of this beta-methyl elimination can be influenced by factors such as propylene pressure and the steric bulk of the ligands on the catalyst. nih.govacs.org For some sterically less hindered catalysts, the rate of elimination is proportional to the propylene pressure, while for bulkier derivatives, it becomes nearly independent of the pressure. nih.govacs.org

This chain transfer mechanism competes with other termination pathways, such as beta-hydride elimination. acs.orgnih.gov The selectivity towards beta-methyl elimination over beta-hydride elimination is a key factor in producing highly branched olefins. The structure of the catalyst, particularly the ligands attached to the metal center, plays a critical role in directing the reaction towards this pathway. nih.gov For example, mechanistic studies on propene oligomerization with specific zirconium and hafnium catalysts have shown that the terminal group structures of the resulting oligomers are predominantly formed through monomer insertion into the metal-methyl bond followed by chain transfer via β-methyl elimination. hhu.de

Analysis of Byproduct Distribution in Oligomerization Processes

The oligomerization of propylene, aimed at producing specific branched olefins like 4-methyl-1-pentene, invariably yields a mixture of products. The analysis of this byproduct distribution provides valuable insights into the competing reaction pathways, including propagation, beta-hydride elimination, and beta-methyl elimination. acs.org Gas chromatography is a primary method used for the detailed analysis of these product mixtures. nih.govacs.org

In propylene oligomerization catalyzed by various hafnocene complexes, a range of byproducts has been identified. nih.govacs.org The distribution of these products is highly dependent on the catalyst structure, specifically the substituents on the cyclopentadienyl ligands, and the reaction conditions such as temperature, pressure, and the concentration of the co-catalyst (e.g., methylaluminoxane). nih.govacs.org

A detailed analysis of the product stream from propylene oligomerization using (η⁵-C₅Me₄R¹)(η⁵-C₅Me₄R²)HfCl₂/MAO catalyst systems reveals a consistent set of byproducts. nih.govacs.orgebi.ac.uklookchem.com

Table 1: Common Byproducts in Hafnocene-Catalyzed Propylene Oligomerization

| Compound Name | Chemical Formula | Type |

|---|---|---|

| Isobutene | C₄H₈ | Dimer Byproduct |

| 1-Pentene | C₅H₁₀ | Byproduct |

| 2-Methyl-1-pentene (B165372) | C₆H₁₂ | Dimer Byproduct |

| 2,4-Dimethyl-1-pentene | C₇H₁₄ | Trimer Byproduct |

| 4-Methyl-1-heptene | C₈H₁₆ | Trimer Byproduct |

| 4,6-Dimethyl-1-heptene | C₉H₁₈ | Trimer Byproduct |

This table is generated based on data from cited research articles. nih.govacs.orgebi.ac.uk

The selectivity for the target product, 4-methyl-1-pentene, varies significantly with the catalyst's ligand framework. Studies have shown that modifying the alkyl substituents on the cyclopentadienyl rings of hafnocene catalysts can tune the selectivity from as low as 23.9% to as high as 61.6% by weight. nih.govacs.org For example, the catalyst (η⁵-C₅Me₄iBu)₂HfCl₂ demonstrated the highest selectivity for 4-methyl-1-pentene. nih.govacs.org In contrast, some catalyst precursors lead to the polymerization of propylene instead of selective oligomerization. nih.gov

The relative rates of propagation, beta-hydride elimination, and beta-methyl elimination determine the final product distribution. acs.org For instance, the formation of vinylidene end groups, found in products like 2,4-dimethyl-1-pentene, results from a standard beta-hydride elimination after initiation from a metal-methyl bond. hhu.de The formation of other byproducts like 2-methyl-1-pentene involves a metal-hydride starting group followed by beta-hydride transfer termination. hhu.de In some systems, particularly with hafnium catalysts, the products are almost exclusively terminated by beta-methyl elimination, leading to a high proportion of allyl- and isobutyl-terminated chains with minimal vinylidene end groups. hhu.de Specifically, with the [C₅Me₅)₂HfMe(THT)]⁺[BPh₄]⁻ catalyst, the oligomerization of propylene primarily yields the dimer 4-methyl-1-pentene and the trimer 4,6-dimethyl-1-heptene. hhu.de

Table 2: Selectivity for 4-Methyl-1-pentene with Different Hafnocene Catalysts

| Catalyst Precursor | Selectivity (wt %) |

|---|---|

| (η⁵-C₅Me₄Me)(η⁵-C₅Me₄H)HfCl₂ | 23.9 |

| (η⁵-C₅Me₄Me)₂HfCl₂ | 31.5 |

| (η⁵-C₅Me₄Et)(η⁵-C₅Me₄Me)HfCl₂ | 35.7 |

| (η⁵-C₅Me₄nBu)(η⁵-C₅Me₄Me)HfCl₂ | 30.1 |

| (η⁵-C₅Me₄iBu)(η⁵-C₅Me₄Me)HfCl₂ | 41.5 |

| (η⁵-C₅Me₄Et)₂HfCl₂ | 42.6 |

| (η⁵-C₅Me₄nBu)₂HfCl₂ | 45.1 |

| (η⁵-C₅Me₄iBu)₂HfCl₂ | 61.6 |

This table is adapted from data presented in scientific literature on propylene oligomerization. nih.govacs.org

Computational and Theoretical Studies of 4,4 Dimethyl 1 Pentene

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemical methods are central to understanding the reactivity of 4,4-dimethyl-1-pentene at a molecular level. These studies can map out detailed reaction pathways, identify transient intermediates, and calculate energy barriers, which are crucial for predicting reaction kinetics and product distributions.

Density Functional Theory (DFT) is a widely used computational method that offers a favorable balance between accuracy and computational cost, making it suitable for studying the complex reaction systems involving this compound.

A foundational step in computational studies is the optimization of the molecular geometry of reactants, transition states, intermediates, and products. For the atmospheric oxidation of this compound (also referred to as DMP441) initiated by hydroxyl (OH) radicals, geometries of all relevant species have been optimized using DFT methods such as BH&HLYP with a 6-311++G(d,p) basis set. nih.gov Such calculations provide the minimum energy structures on the potential energy surface.

Electronic structure analysis, performed concurrently, offers insights into the distribution of electrons within the molecule, which governs its reactivity. For instance, in the reaction with OH radicals, the initial step involves the electrophilic addition of the radical to the C=C double bond, a process dictated by the electronic properties of the alkene.

Identifying the transition state (TS)—the highest energy point along a reaction coordinate—is critical for understanding reaction kinetics. Theoretical studies on the OH radical addition to this compound have successfully located the transition states for the addition to both carbon atoms of the double bond. nih.govacs.org The analysis of these transition states confirms that the addition of the OH radical is a key initial step. acs.org

Furthermore, DFT calculations have been used to investigate subsequent isomerization reactions. For example, in the atmospheric oxidation pathway, certain intermediates are formed which could potentially isomerize to create epoxide conformers and enols. However, transition state analysis reveals that these isomerization pathways involve high energy barriers, making them minor channels compared to other reaction routes. nih.govresearchgate.netresearchgate.net This is consistent with a broader understanding of OH addition to ethenes, which can proceed through a reversible formation of a prereactive complex followed by an irreversible step to form the final adduct. acs.org

By connecting reactants, transition states, and products, DFT calculations can construct a detailed potential energy surface (PES) for a reaction. This PES maps out all possible reaction pathways and their associated energy barriers. For the OH-initiated oxidation of this compound in the presence of O₂, theoretical investigations have elucidated the dominant reaction pathways. nih.govacs.org

The primary mechanism involves the addition of the OH radical to the double bond, followed by the rapid addition of molecular oxygen to the resulting hydroxyalkyl radical, forming a peroxy radical (RO₂). acs.org This peroxy radical can then undergo several reactions, including unimolecular H-migrations. Calculations show that the most favorable pathway leads to the formation of 3,3-dimethylbutanal and formaldehyde (B43269) (HC(O)H) as major products. nih.govresearchgate.netresearchgate.net This theoretical prediction aligns well with experimental observations. researchgate.net In contrast, H-abstraction channels are found to be negligible due to high potential barriers. acs.orgresearchgate.net

| Reaction Step | Description | Calculated Energy Barrier (kcal/mol) | Computational Method | Source |

|---|---|---|---|---|

| OH Addition (to C1) | Transition state for OH radical adding to the terminal carbon of the double bond. | -4.7 | CCSD(T)//BH&HLYP | nih.gov |

| OH Addition (to C2) | Transition state for OH radical adding to the internal carbon of the double bond. | -2.5 | CCSD(T)//BH&HLYP | nih.gov |

| 1,4-H Migration | Hydrogen migration in a peroxy radical intermediate. | 29.87 | CCSD(T)//BH&HLYP | researchgate.net |

While DFT is excellent for geometry optimizations and frequency calculations, higher-level ab initio methods are often required for more accurate energy calculations. The "gold standard" in computational chemistry for single-point energy calculations is the Coupled Cluster with Single, Double, and perturbative Triple excitations, or CCSD(T).

In the study of this compound's atmospheric oxidation, researchers have employed a dual-level approach. Geometries are first optimized at the DFT level (e.g., BH&HLYP/6-311++G(d,p)), and then single-point energy calculations are performed on these geometries using the more accurate CCSD(T) method with a basis set like 6-31+G(d,p). nih.govresearchgate.netresearchgate.net This approach provides refined energy barriers and reaction enthalpies, leading to more reliable kinetic predictions. nih.govacs.org For instance, the computed total rate constant for the initial OH addition at 298 K, using this combined method, is 2.20 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, which is in excellent agreement with the experimental value of 2.41 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nih.govresearchgate.netacs.org

Density Functional Theory (DFT) Applications

Transition State Analysis for Addition and Isomerization Reactions

Molecular Dynamics Simulations for Reactivity Insights

Molecular dynamics (MD) simulations provide a powerful method for studying the dynamic behavior of molecules and reaction intermediates over time, especially under realistic temperature and pressure conditions. While specific MD simulation studies focusing solely on this compound are not widely documented, research on similar branched alkenes provides valuable insights into the potential applications of this technique.

Theoretical Modeling of Solvent Effects using Continuum Models (e.g., PCM Models)